N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a thiophene moiety, a hydroxyl-substituted pentyl chain, and a methoxy-dimethyl-substituted benzene ring. Thiophene derivatives are widely studied for their bioactivity, particularly in oncology, due to their ability to modulate cellular pathways via interactions with enzymes or receptors .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S2/c1-13-11-16(23-3)18(12-14(13)2)25(21,22)19-8-6-15(7-9-20)17-5-4-10-24-17/h4-5,10-12,15,19-20H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPWDRKPVQLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a novel compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described with the following structural formula:
- Molecular Formula : C14H19N3O3S
- Molecular Weight : 329.43 g/mol
- IUPAC Name : this compound
Structural Representation
| Component | Description |
|---|---|
| Hydroxy Group | Contributes to solubility and reactivity |
| Thiophene Ring | Enhances biological activity |
| Benzenesulfonamide Moiety | Key for enzyme interaction |
| Pentyl Chain | Provides lipophilicity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer progression and inflammation. The sulfonamide group plays a crucial role in inhibiting enzyme activity by binding to active sites.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Cytotoxicity
A study assessing the compound's cytotoxicity revealed:
- Cell Lines Tested : MDA-MB-468 (breast cancer), CCRF-CM (leukemia)
- IC50 Values :
- MDA-MB-468:
- CCRF-CM:
These values indicate a strong potential for the compound as an anticancer agent.
Inhibition of Enzyme Activity
The compound has also been studied for its inhibition of human carbonic anhydrase IX (hCA IX), a target in cancer therapy:
- Inhibition Constant (K I) :
- Compounds derived from similar structures exhibited K I values ranging from to , indicating potent inhibition.
Synthetic Routes
The synthesis of this compound involves several steps:
- Hydroxylation : Introduction of the hydroxy group.
- Alkylation : Attachment of the pentyl chain via Friedel-Crafts reactions.
- Sulfonation : Formation of the benzenesulfonamide moiety.
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : Development of new therapeutic agents.
- Biochemical Probes : Studying enzyme interactions.
- Material Science : Creating advanced materials with specific properties.
Comparison with Similar Compounds
Key Observations :
- Linker Diversity: The target compound employs a hydroxy-pentyl chain instead of the enaminone or α,β-unsaturated ketone linkers seen in analogues.
- Substituent Effects : The dimethyl and methoxy groups on the benzene ring in the target compound could enhance lipophilicity compared to pyrimidine or thiazole substituents, possibly affecting membrane permeability .
- Biological Activity Gap : While analogues exhibit IC50 values <10 μM against breast cancer cells, the target compound’s activity remains uncharacterized in the provided evidence.
Role of Sulfur Heterocycles in Bioactivity
Sulfur-based heterocycles like thiophene, thiazole, and thiadiazole are recurrent in anticancer agents due to their electron-rich nature and ability to engage in π-π stacking or hydrogen bonding. For example:
- Thiazole and Pyrimidine Derivatives (Table 1): These substituents introduce nitrogen atoms that may form hydrogen bonds with kinase active sites, enhancing inhibitory effects .
- Thiophene vs. Benzothiazole : The target’s thiophene moiety offers planar rigidity, whereas benzothiazole (as in compound 29) provides additional hydrogen-bonding sites via the fused benzene ring .
Substituent Effects on Pharmacokinetics and Binding
Methoxy and Trifluoromethyl Groups
Patent data () highlights the use of methoxy and trifluoromethyl groups in sulfonamide derivatives to optimize pharmacokinetics. For instance:
- Methoxy Groups : Improve solubility and moderate logP values, balancing bioavailability .
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity via hydrophobic interactions, though absent in the target compound .
Hydroxyl and Pentyl Chain
The hydroxyl group on the pentyl chain in the target compound may introduce polarity, improving aqueous solubility compared to purely alkyl-linked analogues. However, this could also increase susceptibility to glucuronidation, a common metabolic pathway .
Hydrogen-Bonding and Crystallography Considerations
Hydrogen-bonding patterns, critical for crystal packing and target binding, are influenced by sulfonamide and hydroxyl groups. notes that sulfonamides often act as hydrogen-bond donors/acceptors, forming stable aggregates.
Computational and Theoretical Insights
For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
